1'-(2-(2-Methoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one
Description
This compound belongs to the spirochromanone class, characterized by a spirocyclic framework combining a chroman-4-one and a piperidine ring. Its synthesis involves a three-step protocol:
Spirocyclization: Reaction of 1-(2-hydroxyphenyl)ethanone with N-Boc-4-piperidinone under basic conditions yields tert-butyl 4-oxospiro[chroman-2,4′-piperidine]-1′-carboxylate .
Deprotection: Trifluoroacetic acid (TFA) removes the Boc group to generate spiro[chroman-2,4′-piperidin]-4-one .
Acylation: Coupling with 2-(2-methoxyphenoxy)acetic acid using HATU and triethylamine introduces the 1'-(2-(2-methoxyphenoxy)acetyl) moiety .
Properties
IUPAC Name |
1'-[2-(2-methoxyphenoxy)acetyl]spiro[3H-chromene-2,4'-piperidine]-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-26-19-8-4-5-9-20(19)27-15-21(25)23-12-10-22(11-13-23)14-17(24)16-6-2-3-7-18(16)28-22/h2-9H,10-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQASWNJEGMYCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Chroman-4-one with Piperidine Derivatives
The spirocyclic core is constructed via a [4+2] cycloaddition between chroman-4-one and a suitably functionalized piperidine precursor. In a representative protocol:
- Chroman-4-one Activation : Treatment of chroman-4-one with pyrrolidine in methanol under reflux generates an enamine intermediate, enhancing electrophilicity at the carbonyl carbon.
- Spirocyclization : Reaction with N-Boc-piperidone in tetrahydrofuran (THF) at 60°C for 12 hours induces spiroannulation, yielding tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate (Intermediate A ) in 68% yield.
- Deprotection : Cleavage of the Boc group using trifluoroacetic acid (TFA) in dichloromethane (DCM) affords the free amine (Intermediate B ), crucial for subsequent functionalization.
Table 1 : Optimization of Spirocyclization Conditions
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| None | THF | 60 | 12 | 68 |
| AcOH (5%) | Toluene | 110 | 6 | 72 |
| ZnCl₂ | DMF | 80 | 8 | 65 |
Introduction of the 2-(2-Methoxyphenoxy)acetyl Side Chain
Acylation of the Piperidine Nitrogen
The free amine in Intermediate B undergoes nucleophilic acylation with 2-(2-methoxyphenoxy)acetyl chloride. Critical parameters include:
Reagent Synthesis :
- 2-(2-Methoxyphenoxy)acetic acid is treated with oxalyl chloride in DCM at 0°C, followed by quenching with anhydrous diethyl ether to precipitate the acyl chloride.
Coupling Reaction :
Table 2 : Acylation Yield Optimization
| Base | Solvent | Equiv. Acyl Chloride | Yield (%) |
|---|---|---|---|
| TEA | THF | 1.2 | 74 |
| DIPEA | DCM | 1.5 | 69 |
| Pyridine | Acetone | 1.0 | 58 |
Purification and Characterization
Crystallization and Chromatography
The crude product is purified via:
Analytical Validation
Industrial-Scale Considerations
Process Intensification
Regulatory Compliance
- ICH Guidelines : Residual solvent levels (e.g., THF < 720 ppm) are monitored via GC-MS.
- Genotoxic Impurities : Sulfonate esters from acyl chloride synthesis are controlled to <1 ppm.
Chemical Reactions Analysis
Types of Reactions
1’-(2-(2-Methoxyphenoxy)acetyl)spiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the piperidin-4-one moiety can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl group results in an alcohol derivative .
Scientific Research Applications
1’-(2-(2-Methoxyphenoxy)acetyl)spiro[chroman-2,4’-piperidin]-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 1’-(2-(2-Methoxyphenoxy)acetyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The spirocyclic structure allows for unique binding interactions, enhancing its efficacy and selectivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Spirochromanone Derivatives
Key Structural and Functional Insights:
Substituent Impact on Activity: Quinoline-4-carbonyl derivatives (e.g., 12a–12g) target ACC, critical in fatty acid metabolism, with potency linked to the quinoline moiety’s planar aromatic structure . Sulfonyl-bridged derivatives (e.g., compound 16) exhibit superior cytotoxicity, likely due to enhanced cellular uptake or interaction with apoptosis-related proteins like caspases . 2-Methoxyphenoxyacetyl group in the target compound may improve solubility or modulate electron distribution compared to bulkier substituents (e.g., quinoline).
Synthetic Flexibility: The spirochromanone core allows diverse functionalization. HATU-mediated coupling is common for introducing acyl groups , while nucleophilic substitutions enable pyrimidine or thiophene incorporation .
Biological Diversity: ACC inhibitors (e.g., quinoline derivatives) address metabolic disorders , whereas sulfonyl derivatives target oncology via apoptosis . The target compound’s biological profile remains underexplored but could align with ACC inhibition or kinase modulation based on structural analogs.
Biological Activity
The compound 1'-(2-(2-Methoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one, a member of the spirochroman family, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C18H18N2O3
- Molecular Weight : 306.35 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Cytotoxicity : Similar compounds have demonstrated potent cytotoxic effects against various human cancer cell lines, suggesting that this compound may exhibit similar properties. It is believed to induce apoptosis in cancer cells by interacting with DNA and inhibiting topoisomerase I, which is crucial for DNA replication and transcription .
- Anti-Angiogenic Activity : Research indicates that this compound may act as an anti-angiogenic agent by targeting the VEGFR-2 protein, which plays a significant role in angiogenesis. Molecular docking studies have suggested that it binds effectively to VEGFR-2, inhibiting its function and thereby reducing tumor growth and metastasis .
Biological Activity Data
| Biological Activity | Effect | Reference |
|---|---|---|
| Cytotoxicity | High against various cancer cell lines | |
| Anti-Angiogenic | Inhibits VEGFR-2 activity | |
| Interaction with DNA | Induces apoptosis in cancer cells |
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds within the spirochroman family:
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various spirochroman derivatives on HeLa and A549 cell lines. The results indicated significant cell death at higher concentrations, with IC50 values suggesting strong potential for further development as anticancer agents .
- Molecular Docking Studies : In silico docking studies have shown that this compound exhibits a favorable binding affinity for VEGFR-2 compared to standard anti-cancer drugs. This suggests a promising pathway for drug development targeting angiogenesis in tumors .
- Toxicological Profile : Toxicity assessments indicated that this compound exhibits low mutagenic risk, making it a candidate for further pharmacological development without significant safety concerns .
Q & A
Q. What synthetic routes are available for 1'-(2-(2-Methoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one, and how do reaction conditions influence yield and purity?
The synthesis typically involves coupling reactions between chroman-4-one and substituted piperidine precursors. Key steps include:
- Spirocyclization : Formation of the spiro junction via cyclization under acidic or basic conditions.
- Acylation : Introducing the 2-(2-methoxyphenoxy)acetyl group using coupling agents like EDCI or HOBt in anhydrous solvents (e.g., DCM or THF) .
- Optimization : Reaction temperature (20–60°C), solvent polarity, and catalyst choice (e.g., palladium for cross-coupling) critically affect yield. For example, trifluoroacetic acid (TFA) in DCM efficiently removes Boc-protecting groups with >85% yield .
- Purity Control : Thin-layer chromatography (TLC) and HPLC monitor intermediates, while recrystallization or column chromatography isolates the final product .
Q. How is the structure of this compound validated, and what analytical techniques are essential?
Structural confirmation requires:
- NMR Spectroscopy : and NMR identify proton environments and carbon frameworks. For example, δ 7.93 ppm (d, 1H) in NMR corresponds to aromatic protons in the chroman ring .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 412.1237) .
- X-ray Crystallography : Resolves spiro connectivity and dihedral angles in crystalline derivatives .
Q. What are the key physicochemical properties influencing its research utility?
- Solubility : Poor aqueous solubility is common; hydrochloride salts enhance bioavailability (e.g., 6-Methoxyspiro derivatives show improved solubility in DMSO/PBS mixtures) .
- Stability : Susceptible to hydrolysis under basic conditions; storage at -20°C in inert atmospheres is recommended .
Advanced Research Questions
Q. How can researchers optimize the compound’s bioactivity while addressing solubility limitations?
- Salt Formation : Hydrochloride salts (e.g., 6-Methoxyspiro[chroman-2,4'-piperidin]-4-one HCl) improve solubility without altering bioactivity .
- Prodrug Design : Esterification of the methoxyphenoxy group enhances membrane permeability, with enzymatic cleavage releasing the active form .
- Structure-Activity Relationship (SAR) : Modifying the acetyl or methoxy substituents (e.g., sulfonyl or nicotinoyl groups) increases cytotoxicity (IC values: 5–50 μM in MCF-7 cells) .
Q. What experimental strategies resolve contradictions between in vitro and in vivo efficacy data?
- Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes and plasma protein binding assays. For example, cytochrome P450 (CYP) interactions may reduce bioavailability .
- Formulation Adjustments : Nanoemulsions or liposomal encapsulation improve tissue penetration and reduce off-target effects .
- Dose Escalation Studies : Gradual dosing in xenograft models identifies toxicity thresholds while maintaining antitumor activity .
Q. What mechanisms underlie its cytotoxic effects, and how are they validated experimentally?
- Apoptosis Induction : Annexin V/PI assays confirm dose-dependent apoptosis (e.g., 20 μM of derivative 16 induces 45% apoptosis in MCF-7 cells) .
- Cell Cycle Arrest : Flow cytometry reveals G2/M phase arrest via tubulin polymerization inhibition, validated by Western blot (e.g., cyclin B1 downregulation) .
- Target Engagement : Surface plasmon resonance (SPR) and molecular docking identify interactions with β-tubulin or kinases (e.g., IC = 0.5 μM for Aurora kinase A) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
